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Compound of Interest

Compound Name:
[(2S)-1-Aminopropan-2-

yl]diethylamine

Cat. No.: B12315200

Get Quote

Executive Summary
Ligand Profile: (S)-N2,N2-diethylpropane-1,2-diamine (also referred to as (S)-1-amino-2-

(diethylamino)propane) is a chiral, unsymmetrical vicinal diamine. Unlike

-symmetric ligands (e.g., DPEN) or rigid bicyclic systems (e.g., (-)-Sparteine), this ligand
features a steric differentiation between a primary amine (

) at the C1 position and a sterically demanding diethylamino group (

) at the chiral C2 position.

Core Applications:

Asymmetric Henry (Nitroaldol) Reaction: Used as a chiral ligand for Copper(II) complexes to

catalyze the addition of nitromethane to aldehydes, yielding

-nitroalcohols with high enantioselectivity.[1][2]

Schiff Base Ligand Precursor: The primary amine moiety serves as a linchpin for

condensation with salicylaldehydes to generate tridentate (
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) or tetradentate (

) Salen-type ligands for Zn(II) or Co(II) catalysis.

Organocatalysis: Functioning as a bifunctional base/H-bond donor in Michael additions.

This guide focuses on the Copper(II)-Catalyzed Asymmetric Henry Reaction, where the specific

primary-tertiary amine architecture of this ligand provides optimal coordination geometry and

stereocontrol.

Chemical Structure & Properties[3][4][5][6]
Property Specification

IUPAC Name (S)-N2,N2-diethylpropane-1,2-diamine

Structure

Formula

MW 130.23 g/mol

Chiral Center C2 (S-configuration)

Coordination

Bidentate (

);

mode

pKa (est.) ~10.0 (primary), ~10.5 (tertiary)

Mechanism of Action: Cu(II)-Diamine Complex
The efficacy of (S)-N2,N2-diethylpropane-1,2-diamine in the Henry reaction stems from its

ability to form a rigid 5-membered chelate ring with Copper(II).

Coordination: The primary amine (

) and the tertiary amine (

) bind to the Cu(II) center. The steric bulk of the diethyl group at the chiral center (C2) forces
the substrate (aldehyde) into a specific orientation to minimize steric repulsion.
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Activation: The Lewis acidic Cu(II) center activates the aldehyde carbonyl. Simultaneously,

the counter-ion (often acetate or triflate) or an external base facilitates the deprotonation of

nitromethane to generate the nitronate species.

Stereocontrol: The chiral environment creates a "chiral pocket" that blocks one face of the

aldehyde, favoring Re- or Si-face attack.

Pathway Visualization (DOT)

Figure 1: Catalytic Cycle for the Asymmetric Henry Reaction using Cu(II)-Diamine Complex.

(S)-N2,N2-diethylpropane-1,2-diamine

Active Catalyst Complex
[Cu(L)(OAc)2]

 Chelation (EtOH, RT)

Cu(OAc)2·H2O

Transition State
(Nitronate Attack)

 Substrate Coordination

Aldehyde (R-CHO) + Nitromethane

 Activation Catalyst Regeneration

Chiral β-Nitroalcohol
(High ee)

 C-C Bond Formation

Click to download full resolution via product page

Protocol: Asymmetric Henry Reaction
Target Transformation: Benzaldehyde + Nitromethane

(S)-2-Nitro-1-phenylethanol
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Materials & Reagents[1][5][7][8][9][10][11][12]
Ligand: (S)-N2,N2-diethylpropane-1,2-diamine (10 mol%)

Metal Source: Copper(II) Acetate Monohydrate (

) (10 mol%)

Substrate: Benzaldehyde (1.0 equiv, freshly distilled)

Reagent: Nitromethane (10.0 equiv)

Solvent: Ethanol (Absolute) or 2-Propanol

Atmosphere: Ambient air (reaction is generally air-tolerant) or Argon (for highest

reproducibility).

Step-by-Step Methodology
Step 1: Catalyst Formation (In Situ)

In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, weigh

(20 mg, 0.10 mmol).

Add Ethanol (2.0 mL).

Add (S)-N2,N2-diethylpropane-1,2-diamine (13 mg, 16

L, 0.10 mmol) via microsyringe.

Stir the mixture at room temperature (

) for 1 hour.

Observation: The solution should turn from a turbid blue/green to a clear, deep blue

solution, indicating the formation of the [Cu(Ligand)(OAc)

] complex.

Step 2: Reaction Setup
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Cool the catalyst solution to

(ice bath) to enhance enantioselectivity (optional; RT is faster but may lower ee).

Add Nitromethane (0.54 mL, 10.0 mmol) in one portion.

Add Benzaldehyde (102

L, 1.0 mmol) dropwise.

Seal the tube and stir at the chosen temperature (

to

) for 24–48 hours.

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 7:3). The aldehyde spot (

) should disappear, and a more polar product spot (

) should appear.

Step 3: Workup & Purification
Concentrate the reaction mixture directly under reduced pressure to remove ethanol and

excess nitromethane.

Flash Chromatography: Load the crude residue onto a silica gel column.

Eluent: Hexane/Ethyl Acetate (85:15 to 70:30 gradient).

Collect fractions containing the product. Evaporate solvent to yield the pure

-nitroalcohol.

Data Analysis & Validation
Yield: Expected >85%.

Enantiomeric Excess (ee): Determine by Chiral HPLC.
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Column: Daicel Chiralcel OD-H or AD-H.

Mobile Phase: Hexane/i-PrOH (90:10).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Expected ee: 85–95% (depending on temperature and substrate).

Secondary Application: Synthesis of Salen-Type
Ligands
The primary amine group allows this ligand to be converted into a "half-Salen" or "Sal-diamine"

ligand, which is highly effective for Zinc-catalyzed alkylations or Cobalt-catalyzed hydrolytic

kinetic resolutions.

Reaction Scheme:

Protocol:

Dissolve 3,5-di-tert-butylsalicylaldehyde (1.0 equiv) in Ethanol.

Add (S)-N2,N2-diethylpropane-1,2-diamine (1.0 equiv).

Reflux for 4 hours. The solution will turn bright yellow.

Cool and crystallize (or reduce and use as crude oil) to obtain the tridentate ligand.

Troubleshooting & Optimization Matrix
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Symptom Probable Cause Corrective Action

Low Yield (<50%)
Catalyst poisoning or wet

nitromethane.

Use freshly distilled aldehyde.

Ensure nitromethane is dry.

Increase catalyst loading to 15

mol%.

Low ee (<70%)
High reaction temperature or

background reaction.

Lower temperature to

. Ensure the ligand:Cu ratio is

strictly 1:1 or 1.1:1 (excess Cu

lowers ee).

Green Precipitate Incomplete complexation.

Stir the catalyst mixture longer

(2h) before adding substrates.

Ensure ligand purity.

Racemic Product
Ligand degradation or wrong

isomer.

Verify ligand optical rotation.

Check for "free" Cu(OAc)2

activity (run a blank control).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12315200?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12459656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12459656/
https://pdfs.semanticscholar.org/5aaa/e4a2d5d0faefdcecdc1e31d179fdf1268b12.pdf
https://www.organic-chemistry.org/abstracts/lit1/835.shtm
https://www.organic-chemistry.org/abstracts/lit1/835.shtm
https://www.benchchem.com/product/b12315200/docs#application-note-asymmetric-synthesis-using-s-n2-n2-diethylpropane-1-2-diamine
https://www.benchchem.com/product/b12315200/docs#application-note-asymmetric-synthesis-using-s-n2-n2-diethylpropane-1-2-diamine
https://www.benchchem.com/product/b12315200/docs#application-note-asymmetric-synthesis-using-s-n2-n2-diethylpropane-1-2-diamine
https://www.benchchem.com/product/b12315200/docs#application-note-asymmetric-synthesis-using-s-n2-n2-diethylpropane-1-2-diamine
https://www.benchchem.com/product/b12315200?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12315200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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